Product packaging for 2'-Methylspiro[cyclopentane-1,3'-indole](Cat. No.:CAS No. 23077-27-2)

2'-Methylspiro[cyclopentane-1,3'-indole]

Cat. No.: B14713883
CAS No.: 23077-27-2
M. Wt: 185.26 g/mol
InChI Key: AYKQOEYKUZBLTL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry Research

Spirocyclic scaffolds are three-dimensional structures that have become increasingly important in organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. The defining feature of a spirocycle is the presence of a single atom that is a part of two distinct rings. This unique arrangement imparts a level of conformational rigidity not seen in more flexible acyclic or simple cyclic systems.

The introduction of a spirocyclic moiety into a molecule can significantly enhance its pharmacological profile. By locking the conformation of a molecule, a spirocyclic scaffold can optimize the orientation of functional groups for binding to biological targets, potentially leading to improved efficacy and selectivity. Furthermore, the three-dimensional nature of spirocycles allows for a greater exploration of chemical space, moving away from the flat, two-dimensional structures that have traditionally dominated synthetic chemistry. This shift towards more complex, sp³-rich molecules is often associated with improved physicochemical properties, such as solubility and metabolic stability.

Overview of Indole-Based Spirocycles

The indole (B1671886) ring system is a ubiquitous motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities. When an indole nucleus is incorporated into a spirocyclic framework, the resulting indole-based spirocycles, often referred to as spiroindoles or spirooxindoles, represent a privileged class of compounds. The spiro atom in these systems is typically located at the C2 or C3 position of the indole or oxindole (B195798) ring.

Spirooxindoles, in particular, are found in a number of natural products and have been the subject of intensive research due to their diverse biological properties. The versatility of the isatin (B1672199) scaffold, a common starting material, allows for the synthesis of a wide array of spirooxindole derivatives through various synthetic methodologies, including multicomponent reactions and cycloadditions. beilstein-journals.org

Structural Classification of Spiro[cyclopentane-1,3'-indole] Derivatives

The spiro[cyclopentane-1,3'-indole] framework is characterized by a cyclopentane (B165970) ring fused at the C3 position of an indole or indoline (B122111) ring system. The nomenclature and structural diversity of these derivatives arise from the substitution patterns on both the cyclopentane and indole moieties, as well as the oxidation state of the indole ring.

Derivatives can be broadly classified based on the nature of the indole core:

Spiro[cyclopentane-1,3'-indoline]s: In these compounds, the indole ring is in its reduced form, indoline. These are often seen in the context of spirooxindoles, where a carbonyl group is present at the 2'-position.

Spiro[cyclopentane-1,3'-indole]s: Here, the indole ring is fully aromatic.

Spiro[cyclopentane-1,3'-indolenine]s: These derivatives feature a non-aromatic indolenine core.

Further classification can be made based on the substituents attached to the cyclopentane and indole rings. For instance, the presence of a methyl group at the 2'-position of the indole ring, as in the titular compound, defines a specific subclass of these derivatives. The stereochemistry at the spirocenter and any other chiral centers within the molecule is also a critical aspect of their structural description, often leading to the formation of diastereomers and enantiomers with distinct properties.

The synthesis of these compounds often involves stereoselective methods to control the spatial arrangement of substituents, which is crucial for their intended applications. nih.govbohrium.com Organocascade reactions, for example, have been employed to produce spirooxindole-fused cyclopentanes with excellent stereochemical outcomes. nih.gov

Below is a table detailing the structural characteristics of a representative spiro[cyclopentane-1,3'-indole] derivative, providing insight into the kind of data used for their characterization.

PropertyData
Compound Name Ethyl 2'-methyl-4,5-dioxo-2-phenylspiro[cyclopentane-1,3'-indol]-2-ene-3-carboxylate
Molecular Formula C₂₂H₁₇NO₄
Appearance Green-yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.70 (d, J=7.8 Hz, 1H, Ar-H), 7.49 (td, J=1.3 and 7.6 Hz, 1H, Ar-H), 7.44 (tt, J=1.2 and 7.5 Hz, 1H, Ar-H), 7.30-7.22 (m, 3H, Ar-H), 7.18 (ddd, J=0.6, 1.3 and 7.5 Hz, 1H, Ar-H), 7.02-7.00 (m, 2H, Ar-H), 4.39 (q, J=7.1 Hz, 2H, OCH₂), 2.18 (s, 3H, CH₃), 1.29 (t, J=7.1, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 192.1, 182.1, 175.7, 169.8, 163.4, 156.6, 139.8, 137.5, 133.5, 131.1, 130.6, 129.5, 127.9, 127.1, 122.3, 121.7, 73.5, 62.7, 17.8, 14.1
HRMS (m/z) [M+H]⁺ Calculated for C₂₂H₁₇NO₄: 360.1230, Found: 360.1235

This data is for a derivative of the title compound and is presented for illustrative purposes. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N B14713883 2'-Methylspiro[cyclopentane-1,3'-indole] CAS No. 23077-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23077-27-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2'-methylspiro[cyclopentane-1,3'-indole]

InChI

InChI=1S/C13H15N/c1-10-13(8-4-5-9-13)11-6-2-3-7-12(11)14-10/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

AYKQOEYKUZBLTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCCC3

Origin of Product

United States

Synthetic Methodologies for 2 Methylspiro Cyclopentane 1,3 Indole and Analogous Spiro Cyclopentane 1,3 Indoline S

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient and atom-economical route to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. This approach has been successfully applied to the construction of spiro[cyclopentane-1,3'-indoline] scaffolds.

Multicomponent Reactions (MCRs) for Spiro[cyclopentane-1,3'-indoline] Scaffolds

Multicomponent reactions (MCRs) are a powerful tool in synthetic chemistry, allowing for the assembly of complex products from three or more starting materials in a single operation. A notable example is the three-component reaction involving triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile (B47326) (or ethyl cyanoacetate) in dimethoxyethane, which yields triphenylphosphanylidene spiro[cyclopentane-1,3′-indolines] in satisfactory yields. acs.org This method provides a convenient pathway to highly functionalized spiroindoline systems. acs.org

Another MCR approach involves the reaction of arylamines, isatin (B1672199), and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org This protocol has been developed for the synthesis of novel spiro[dihydropyridine-oxindole] derivatives, which are structurally related to the spiro[cyclopentane-1,3'-indoline] core. beilstein-journals.org The operational simplicity, good yields, and short reaction times make this an attractive method for generating molecular diversity. beilstein-journals.org

Table 1: Examples of Multicomponent Reactions for Spiroindoline Scaffolds

Reactants Solvent Product Type Yield Reference
Triphenylphosphine, but-2-ynedioate, isatylidene malononitrile Dimethoxyethane Triphenylphosphanylidene spiro[cyclopentane-1,3′-indolines] Satisfactory acs.org

Dearomatizing Spiroannulation Utilizing Unfunctionalized Indoles

A significant advancement in spirocycle synthesis is the direct dearomatizing spiroannulation of unfunctionalized indoles. This strategy circumvents the need for pre-functionalized aromatic precursors, offering a more direct route to the target molecules. acs.orgacs.org In this approach, unfunctionalized indoles are reacted with electrophilic dihalides in the presence of a base such as t-BuOK and a radical initiator like BEt₃. acs.orgacs.org This reaction forms two C-C bonds and generates the quaternary spirocyclic center in a single step, typically with high yields and good functional group tolerance. acs.orgacs.org For instance, the reaction of indole (B1671886) with simple alkyl dihalides like 1,4-dibromobutane (B41627) provides the corresponding cyclopentyl spirocycle. acs.org

Table 2: Dearomatizing Spiroannulation of Indoles with Dihalides

Indole Substrate Dihalide Reagent Conditions Product Yield Reference
Indole 1,4-Dibromobutane t-BuOK/BEt₃ Spiro[cyclopentane-1,3'-indoline] High acs.org
2-Methylindole 1,4-Dibromobutane t-BuOK/BEt₃ 2'-Methylspiro[cyclopentane-1,3'-indoline] High acs.org

Dearomatization Strategies

Dearomatization is a powerful transformation in organic synthesis that converts flat, aromatic compounds into three-dimensional structures. This is a key step in the formation of the spiro[cyclopentane-1,3'-indoline] core from indole precursors.

Reactions of Indoles with Electrophilic Reagents

The indole ring is electron-rich and highly reactive at its C3-position towards electrophiles. semanticscholar.orgresearchgate.net This reactivity can be harnessed for spirocyclization. The reaction of indoles with bis-electrophiles, such as dihalides, is a direct method for dearomatizing spiroannulation. acs.orgacs.org The process involves the initial alkylation of the indole at the C3 position, followed by an intramolecular cyclization to form the spirocyclic indolenine, which can then be reduced to the corresponding indoline (B122111). acs.orgacs.org This method is effective for both indole and 2-methylindole, allowing for the synthesis of cyclopentyl and cyclohexyl spirocycles in high yields. acs.org The use of montmorillonite (B579905) clay K-10 has also been explored as a mild, solid acid catalyst for electrophilic substitution reactions of indole with various ketones.

Oxidative Dearomatization Reactions

Oxidative dearomatization provides another pathway to spiroindoles by transforming the indole nucleus under oxidative conditions. rsc.org A copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides has been developed using tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgnih.gov This reaction provides efficient access to C2-spiro-pseudoindoxyls. The proposed mechanism involves the formation of a highly reactive 3H-indol-3-one intermediate, which then undergoes intramolecular aromatic electrophilic substitution. acs.orgnih.gov While this specific example leads to C2-spiro compounds, the principle of oxidative dearomatization is a key strategy in indole chemistry for creating spirocyclic frameworks. rsc.org Similarly, oxidative N-heterocyclic carbene (NHC) catalysis has been used for the intramolecular dearomatizing spirocyclization of C2-iodinated indoles to access spirocyclic indolenines. nih.gov

Interrupted Fischer Indolization Variants

The classic Fischer indole synthesis is a robust method for preparing indoles from phenylhydrazines and carbonyl compounds. wikipedia.org An important variation of this reaction is the "interrupted Fischer indolization," which can be used to synthesize 3,3-disubstituted indolenines and indolines, including spirocyclic systems. rsc.orgnih.gov

In this strategy, the reaction between an arylhydrazine and an α-disubstituted aldehyde or ketone proceeds through the typical formation of a hydrazone and a subsequent rsc.orgrsc.org-sigmatropic rearrangement. nih.gov However, the final step of aromatization to a fully formed indole is "interrupted" by an intramolecular cyclization event, leading to the formation of a spiroindoline if a suitable tethered nucleophile is present. nih.gov This method allows for the creation of complex fused and spirocyclic indoline scaffolds in a convergent manner. nih.gov The development of this reaction under continuous flow conditions has also been reported, offering a more sustainable and scalable approach to these privileged scaffolds. rsc.org Despite its utility, the success of the Fischer indolization can be sensitive to substituent effects, with certain substitution patterns leading to reaction failure. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
2'-Methylspiro[cyclopentane-1,3'-indole]
Spiro[cyclopentane-1,3'-indoline]
Triphenylphosphine
But-2-ynedioate
Isatylidene malononitrile
Ethyl cyanoacetate
Triphenylphosphanylidene spiro[cyclopentane-1,3′-indolines]
Arylamine
Isatin
Cyclopentane-1,3-dione
Spiro[dihydropyridine-oxindoles]
Indole
2-Methylindole
t-BuOK (Potassium tert-butoxide)
BEt₃ (Triethylborane)
1,4-Dibromobutane
Spiro[cyclohexane-1,3'-indoline]
Indole-2-carboxamides
tert-Butyl hydroperoxide (TBHP)
C2-spiro-pseudoindoxyls
3H-indol-3-one

Mechanistic Re-evaluation and Advanced Applications

The construction of the spiro[cyclopentane-1,3'-indole] scaffold can be approached through classical indole syntheses, such as the Pictet-Spengler and Fischer indole reactions, albeit with modifications to accommodate the spirocyclic structure. A mechanistic re-evaluation of these reactions in the context of spirocycle formation is crucial for optimizing reaction conditions and expanding their substrate scope.

The Pictet-Spengler reaction , a cornerstone in the synthesis of tetrahydro-β-carbolines, proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org In the synthesis of spiro[cyclopentane-1,3'-indoline]s, a tryptamine (B22526) derivative would react with a cyclopentanone. The mechanism involves the initial formation of an iminium ion, which then undergoes electrophilic attack at the C2 position of the indole nucleus to form a spiroindolenine intermediate. acs.orgnrochemistry.com Subsequent rearrangement and deprotonation lead to the final spiro[cyclopentane-1,3'-indoline] product. nrochemistry.com DFT calculations and molecular dynamics simulations have provided deeper insights into the stereochemistry of this migration process, highlighting the influence of the migratory group's electronic properties and the catalyst's acidity. researchgate.net

The Fischer indole synthesis , another fundamental method, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. organic-chemistry.org For the synthesis of 2'-Methylspiro[cyclopentane-1,3'-indole], the corresponding phenylhydrazone of methylcyclopentanone would be the key intermediate. The accepted mechanism involves a spirochem.comspirochem.com-sigmatropic rearrangement of the enehydrazine tautomer, followed by the loss of ammonia (B1221849) to form the indole ring. researchgate.netyoutube.com The regioselectivity with unsymmetrical ketones like 2-methylcyclopentanone (B130040) can be a challenge, and modern variations of the Fischer indole synthesis aim to address this limitation through milder reaction conditions and novel catalytic systems. organic-chemistry.orgorgsyn.org

Advanced Applications of spiro[cyclopentane-1,3'-indoline]s are primarily found in the field of medicinal chemistry. The spirocyclic scaffold imparts a rigid, three-dimensional geometry to the molecule, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com These compounds are recognized as "privileged scaffolds" in drug discovery. researchgate.net

One notable application is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.gov The spiro[indole-pyrrolidine] core, an analogue of the spiro[cyclopentane-1,3'-indoline] system, has been successfully employed to create potent and selective MDM2 inhibitors. nih.gov Furthermore, spiro[cyclopropane-1,3'-indolin]-2'-ones, which are structurally related, have demonstrated significant anticancer activity against various human cancer cell lines. nih.govresearchgate.net The spiro[cyclopentane-1,3'-indoline] scaffold can also serve as a bioisosteric replacement for other chemical groups in drug design, a strategy used to modulate a compound's pharmacokinetic and pharmacodynamic properties. spirochem.comnih.gov Derivatives of spiro[pyrrolidine-3,3'-oxindoles] and their indoline analogues have been investigated as new chemotypes for 5-HT6 receptor ligands, indicating the potential of the broader spiro-indoline class in treating central nervous system disorders. mdpi.com

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic and heterocyclic systems, including the spiro[cyclopentane-1,3'-indoline] framework. Among these, 1,3-dipolar cycloadditions have emerged as a particularly versatile tool.

1,3-Dipolar Cycloadditions for Spiro-Fused Heterocycles

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient method for constructing five-membered heterocyclic rings. In the context of spiro[cyclopentane-1,3'-indoline] synthesis, azomethine ylides are commonly employed as the 1,3-dipole. These reactive intermediates can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with isatins or the ring-opening of aziridines. researchgate.netrsc.org

The reaction of an isatin-derived azomethine ylide with a cyclopentene-based dipolarophile provides a direct route to the spiro[cyclopentane-1,3'-oxindole] core, which can be subsequently reduced to the corresponding spiro[cyclopentane-1,3'-indoline]. The versatility of this approach allows for the introduction of diverse substituents on both the indole and cyclopentane (B165970) rings, facilitating the generation of compound libraries for biological screening. nih.gov The regioselectivity of the cycloaddition is often controlled by the electronic nature of the substituents on the dipolarophile. rsc.org

A notable example is the three-component 1,3-dipolar cycloaddition of isatins, 3-(2-nitrovinyl)-indoles, and tetrahydroisoquinolines, which yields functionalized spirooxindoles with high diastereoselectivity. organic-chemistry.org While not directly forming a spiro-cyclopentane ring, this demonstrates the power of multicomponent reactions in rapidly assembling complex spiro-fused systems.

Spiroannulation via Azomethine Ylide Cycloadditions

Spiroannulation, the formation of a spirocyclic system in a single step, is a highly desirable transformation in organic synthesis. The [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles is a prime example of a spiroannulation reaction leading to spiro[cyclopentane-1,3'-indoline] analogues.

The in situ generation of an azomethine ylide from the condensation of isatin and an amino acid, such as sarcosine, followed by its reaction with a dipolarophile is a common strategy. rsc.org For the synthesis of spiro[cyclopentane-1,3'-indoline] systems, a cyclopentene-based dipolarophile would be employed. The reaction proceeds with high regio- and stereoselectivity, often leading to the formation of multiple stereocenters in a single step. nih.gov

An asymmetric organocascade Michael/spirocyclization reaction between methyleneindolinones and 1-bromo-3-nitropropane, catalyzed by a chiral bifunctional catalyst, has been developed to produce chiral spirooxindole-fused cyclopentanes in good yields and with excellent stereoselectivity. nrochemistry.comrsc.org This method provides access to enantioenriched spiro[cyclopentane-1,3'-oxindoles], which can be further transformed into the corresponding indolines.

The table below summarizes representative examples of spiroannulation reactions via azomethine ylide cycloadditions for the synthesis of spirooxindole-fused cyclopentanes.

EntryDipolarophileAzomethine Ylide PrecursorCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1Methyleneindolinone1-bromo-3-nitropropaneChiral bifunctional catalystSpirooxindole-fused cyclopentane43-60>20:196
2(E)-alkenyloxindoleN-allenamideCu(OTf)2Spirocyclobutyl oxindole (B195798)up to 95>20:1up to 99
33-olefinic oxindolePentane-1,5-dial(R)-diphenylprolinol silyl (B83357) etherSpiro[cyclohexane-1,3'-indolin]-2'-oneup to 99>20:1>99

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and efficient methods for the formation of C-C bonds and the construction of complex molecular architectures, including spirocyclic systems. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of indoles and related heterocycles.

Palladium-Catalyzed Annulations

Palladium-catalyzed annulation reactions provide a convergent approach to the synthesis of spiroindolines by forming the heterocyclic ring through an intramolecular cyclization process. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

The intramolecular Mizoroki–Heck reaction is a powerful tool for the construction of carbocyclic and heterocyclic rings. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. In the context of spiroindoline synthesis, this methodology has been successfully applied to the diastereoselective formation of N-methylspiroindolines. wikipedia.orgacs.orgspirochem.comnih.gov

The synthesis starts from a (+)-Vince lactam-derived cyclopentenyl-tethered 2-bromo-N-methylaniline. nih.gov In the presence of a palladium(0) catalyst, typically Pd(t-Bu3P)2, an intramolecular Mizoroki-Heck annulation occurs to form the spiro[cyclopentane-1,3'-indoline] ring system. spirochem.comnih.gov This reaction proceeds with excellent diastereoselectivity (>98%), affording a single major diastereomer. wikipedia.orgnih.gov The stereochemical outcome is determined during the migratory insertion step and has been rationalized by density functional theory (DFT) calculations. spirochem.com

A variety of substituted N-methylspiroindolines have been synthesized using this method, with yields ranging from 59-81%. wikipedia.orgnih.gov The reaction tolerates a range of functional groups on the aniline (B41778) ring, allowing for the synthesis of a diverse library of spiroindoline derivatives. One of the synthesized spiroindolines was further converted into a protected, rigidified unnatural amino acid, demonstrating the synthetic utility of these compounds in constructing more complex molecules. spirochem.comnih.gov

The table below provides a summary of the intramolecular Mizoroki–Heck annulation for the synthesis of N-methylspiroindolines.

EntrySubstrateCatalystSolventTemperature (°C)Yield (%)Diastereoselectivity
1Cyclopentenyl-tethered 2-bromo-N-methylanilinePd(t-Bu3P)2Toluene8083>99:1
25-Methoxy substituted substratePd(t-Bu3P)2Toluene8075>99:1
35-Fluoro substituted substratePd(t-Bu3P)2Toluene8068>99:1
45-Bromo substituted substratePd(t-Bu3P)2Toluene8072>99:1
Palladium-Catalyzed Dearomative Ring-Closing Processes

Palladium catalysis has proven to be a versatile tool for the dearomative functionalization of indoles to generate spirocyclic structures. While direct ring-closing metathesis to form a cyclopentane ring is one possible route, dearomative cyclization via Catellani-type C-H functionalization and dearomative [3+2] cycloadditions represent significant strategies for accessing spiroindolenine derivatives. rsc.orgnih.gov

A notable approach involves a palladium-catalyzed dearomative cyclization that proceeds through a modified Catellani-type C–H functionalization. This method allows for the synthesis of a variety of spiroindolenine derivatives featuring an all-carbon quaternary spirocenter, starting from simple aryl halides and substituted indoles. rsc.org

Another powerful palladium-catalyzed strategy is the dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes. This highly atom-economical method leads to the formation of functionalized 2,3-fused cyclopentannulated indolines in good yields and with high diastereoselectivity. nih.gov This transformation provides an unprecedented route to this valuable scaffold.

Table 1: Examples of Palladium-Catalyzed Dearomative Cyclizations

Entry Indole Substrate Coupling Partner Catalyst System Product Yield (%) d.r. Ref
1 N-Ts-Indole o-Iodoaniline Pd(OAc)₂, P(t-Bu)₃ Spiroindolenine derivative 75 - rsc.org
2 2-Methyl-3-nitroindole Phenyl vinylcyclopropane Pd₂(dba)₃, dppf Fused cyclopentannulated indoline 82 >20:1 nih.gov
3 5-Bromo-3-nitroindole Styryl vinylcyclopropane Pd(PPh₃)₄ Fused cyclopentannulated indoline 78 10:1 nih.gov
C–H Activation/[5+2] Annulation Cascades

Transition-metal-catalyzed C–H activation has emerged as a powerful and efficient strategy for the construction of complex molecular architectures. While a direct C–H activation/[5+2] annulation cascade for the synthesis of spiro[cyclopentane-1,3'-indoline]s is a highly sought-after transformation, the literature more commonly describes related annulation strategies. For instance, rhodium-catalyzed [5+2] cycloadditions have been developed using 1,4-enynes as five-carbon building blocks, leading to the formation of bicyclic systems. nih.gov Although not a direct synthesis of the target spiro compound, these methodologies showcase the potential of rhodium catalysis in complex cycloadditions.

Rhodium(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes has also been reported to produce spiro-[imidazole-indene] derivatives, demonstrating the utility of this catalyst in forming spirocyclic systems through C-H activation. acs.org These related examples pave the way for the future development of specific [5+2] annulation cascades for the synthesis of spiro[cyclopentane-1,3'-indoline]s.

Gold and Silver Catalyzed Cyclizations

Gold and silver catalysts, known for their carbophilic Lewis acidity, are effective in promoting the cyclization of alkyne-tethered indoles to form spiroindolenines. These reactions often proceed through a dearomative process, where the indole nucleus acts as a nucleophile attacking the activated alkyne.

Gold(I)-catalyzed intramolecular dearomatization of N-propargyl tryptamines has been shown to yield spiro[indoline-3,3'-pyrrolidine] (B2616578) and spiro[indoline-3,3'-piperidine] derivatives. acs.orgchemrxiv.org The reaction outcome can be controlled by the substitution pattern on the alkyne, leading to either 5-exo-dig or 6-endo-dig cyclization pathways.

Silver-catalyzed spiro-cyclization of N-[(1H-indol-3-yl)methyl]methacrylamides with sulfinate sodium has also been reported, highlighting the utility of silver in radical cyclization reactions to form spirocyclic scaffolds. researchgate.net While the synthesis of indoles using silver catalysis is well-documented, its application in the direct formation of the spiro[cyclopentane-1,3'-indole] core is an area of ongoing research. nih.gov

Table 2: Gold and Silver Catalyzed Cyclizations for Spiroindolines

Entry Substrate Catalyst Product Yield (%) Ref
1 N-Propargyl-N-Ts-tryptamine [Au(IPr)]NTf₂ Spiro[indoline-3,3'-pyrrolidine] 85 acs.org
2 N-Propargyl-N-Boc-homotryptamine [Au(Johnphos)]NTf₂ Spiro[indoline-3,3'-piperidine] 92 acs.org
3 N-[(1H-indol-3-yl)methyl]methacrylamide AgNO₃ Spiro-γ-lactam indoline 76 researchgate.net

Copper-Catalyzed Dearomatizing Spirocyclization

Copper catalysis offers an efficient and economical approach for the dearomatizing spirocyclization of indoles. These reactions often involve oxidative processes to generate the spirocyclic core. A notable example is the copper-catalyzed trifluoromethylation of ynones coupled with a dearomatizing spirocyclization of indoles. This one-pot protocol allows for the construction of diverse CF₃-containing spiro[cyclopentane-1,3'-indole] scaffolds in moderate to excellent yields.

Iridium-Catalyzed Intramolecular Allylic Dearomatization of Indoles

Iridium catalysis has been successfully applied to the intramolecular allylic dearomatization of indoles, providing a powerful method for the enantioselective synthesis of spiro[cyclopentane-1,3'-indoles]. This reaction allows for the highly enantioselective construction of five-membered spiroindolenines. The resulting spirocyclic products can then undergo stereospecific migration to yield enantioenriched 2,3,4,9-tetrahydro-1H-carbazoles.

Stereoselective Synthesis of 2'-Methylspiro[cyclopentane-1,3'-indole] and Related Structures

The construction of the spiro[cyclopentane-1,3'-indoline] scaffold with high stereochemical fidelity has been a significant area of research. Methodologies have evolved to provide access to molecules with multiple contiguous stereocenters, including the all-carbon quaternary spirocenter, with predictable and controllable stereochemistry.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially generate multiple. Various strategies, including cycloadditions and cascade reactions, have been successfully employed to construct the spiro[cyclopentane-1,3'-indoline] core with high diastereoselectivity.

One prominent method is the (3+2) cycloaddition reaction. For instance, a chemo- and diastereoselective reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides derived from oxindoles has been developed. Using sodium hydroxide (B78521) as a simple and inexpensive catalyst, this approach yields structurally complex spiro[cyclopentane-1,3'-indoline] derivatives with up to three adjacent chiral centers as single diastereomers.

Organocatalytic cascade reactions are also powerful tools for achieving high diastereoselectivity. A notable example is the Michael/spirocyclization cascade involving methyleneindolinones and 1-bromo-3-nitropropane, catalyzed by a chiral bifunctional catalyst. This reaction proceeds with excellent stereochemical outcomes, affording spirooxindole-fused cyclopentanes with high diastereomeric ratios (dr), often exceeding 20:1. acs.org Similarly, an enantioselective domino Michael-Michael reaction between nitroolefins and 2-nitro-3-arylacrylates, catalyzed by a chiral squaramide-amine, produces spirocyclopentane oxindoles with four consecutive stereocenters in good diastereomeric ratios. nih.govacs.org

Another effective strategy is the intramolecular Mizoroki-Heck annulation. This method has been used to create N-methylspiroindolines where the cyclization proceeds via a stereocontrolled anti-migratory insertion, ensuring a high level of diastereoselectivity in the formation of the cyclopentene (B43876) ring fused at the spirocenter.

The following table summarizes selected diastereoselective methods for the synthesis of spiro[cyclopentane-1,3'-indoline] analogs.

Table 1: Examples of Diastereoselective Syntheses

Reaction Type Reactants Catalyst/Reagent Diastereomeric Ratio (dr) Ref.
(3+2) Cycloaddition Donor-Acceptor Cyclopropanes + α,β-Unsaturated Enamides NaOH Single diastereomer
Michael/Spirocyclization Methyleneindolinone + 1-Bromo-3-nitropropane Chiral Bifunctional Catalyst >20:1 acs.org
Michael-Michael Cascade Nitroolefins + 2-Nitro-3-arylacrylates Chiral Squaramide-Amine Up to 90:10 nih.govacs.org

Enantioselective Methodologies

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. Organocatalysis has emerged as a particularly fruitful area for the asymmetric synthesis of spiro[cyclopentane-1,3'-indoline]s, allowing for high enantiomeric excess (ee).

Chiral bifunctional catalysts, such as those derived from thiourea (B124793) or squaramide, have been extensively used. nih.gov In the organocascade reaction of methyleneindolinones with 1-bromo-3-nitropropane, a chiral bifunctional catalyst efficiently produces spirooxindole-fused cyclopentanes in moderate-to-good yields with excellent enantioselectivities, often reaching 99% ee. acs.org The catalyst facilitates both the initial Michael addition and the subsequent intramolecular alkylation, controlling the stereochemistry throughout the process.

Similarly, chiral primary amines derived from cinchona alkaloids have been used to catalyze vinylogous organo-cascade reactions. rsc.org These catalysts activate β-substituted cyclic dienones towards a highly selective 1,6-addition of 3-substituted oxindoles, creating the spiro-cyclopentaneoxindole framework with high enantioselectivity. rsc.org

Metal-based catalysis also provides powerful enantioselective routes. An iridium-catalyzed allylic dearomatization followed by a stereospecific migration has been reported for the enantioselective synthesis of spiro[cyclopentane-1,3'-indoles]. nih.gov Furthermore, a chiral N,N'-dioxide/Mg(II) complex has been shown to catalyze the cascade annulation of Morita-Baylis-Hillman (MBH) maleimides of isatins with ortho-hydroxychalcones, yielding spiro[cyclopentane-1,3'-oxindole] structures with five consecutive stereocenters and up to 97% ee. nih.gov

The table below highlights key enantioselective methodologies.

Table 2: Selected Enantioselective Methodologies

Catalyst Type Reaction Enantiomeric Excess (ee) Ref.
Chiral Bifunctional Catalyst Michael/Spirocyclization Cascade Up to 99% acs.org
Chiral Squaramide-Amine Michael-Michael Cascade Up to 97% nih.govacs.org
Chiral Thiourea Catalyst Michael/Aldol (B89426) Cascade Excellent nih.gov
Chiral Primary Amine Vinylogous Organo-Cascade Up to 95% rsc.org
Iridium Complex Allylic Dearomatization/Migration High nih.gov

Control of Spirocenter Stereochemistry

The absolute and relative configuration of the spirocenter is the defining stereochemical feature of spiro[cyclopentane-1,3'-indoline]s. Control over this quaternary center is a significant synthetic challenge that is typically addressed through the strategic choice of catalyst and reaction conditions.

The absolute configuration of the spirocenter is most commonly dictated by the chiral catalyst employed in enantioselective reactions. For instance, in the organocascade Michael/spirocyclization, using the enantiomer of the chiral bifunctional catalyst allows for the synthesis of the opposite enantiomer of the spirocyclic product, demonstrating complete catalyst control over the spirocenter's stereochemistry. acs.org The absolute configuration of the final products in these syntheses is often rigorously confirmed by X-ray diffraction analysis. acs.org

A fascinating example of catalyst-dependent stereocontrol involves the formal cycloadditions of indolyl-allenes. In one reported system, switching the metal catalyst from a gold complex to a platinum complex resulted in a complete reversal of the stereochemistry at the all-carbon quaternary spirocenter, affording different epimers of the indole-fused products. nih.gov This highlights how the subtle electronic differences between catalysts can profoundly influence the transition state geometry and, consequently, the stereochemical outcome.

Substrate-based control is also a viable strategy. The nature of protecting groups on the indoline nitrogen can exert significant stereochemical influence. In organocatalytic Michael/aldol cascade reactions for the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, it was observed that an electron-withdrawing N-protecting group led to one diastereomer of the final product, whereas an electron-donating N-protecting group favored the formation of the opposite diastereomer. nih.gov This principle of using N-protecting groups to direct the stereochemical pathway of a ring-closing step is applicable to the synthesis of spiro-cyclopentane analogs, offering another layer of control over the final stereostructure. nih.gov

Mechanistic Investigations of Spiro Cyclopentane 1,3 Indole Formation

Reaction Pathway Elucidation

The elucidation of reaction pathways for spiro[cyclopentane-1,3'-indole] formation has highlighted several key mechanistic paradigms, including radical-mediated cascades, ionic cyclizations, and rearrangement processes, often dictated by the choice of catalyst.

Recent advancements have increasingly focused on radical-mediated pathways, particularly under visible-light photoredox catalysis, for the dearomative spirocyclization of indoles. nih.govacs.orgnih.gov These methods offer mild and sustainable alternatives to traditional synthetic protocols. nih.gov The general mechanism involves the generation of a radical species which adds to an indole (B1671886) derivative, initiating a cascade cyclization. acs.org

For instance, a cyanomethyl radical, generated from bromoacetonitrile (B46782) via photoredox catalysis, can react with an indole-ynone substrate. This initial addition forms a vinylic radical, which rapidly undergoes cyclization onto the indole C3 position to form an α-amino alkyl radical intermediate. This intermediate is then oxidized to afford the final spirocyclic indolenine product. acs.org Similarly, carbamoyl (B1232498) radicals, generated under visible light, can trigger a dearomative spirocyclization cascade. nih.govacs.org The involvement of a radical pathway is often confirmed by experiments where the reaction is inhibited by the addition of radical scavengers like TEMPO. acs.org Other radical precursors, such as sulfonyl chlorides and Togni's reagent, have been used to generate sulfonyl and trifluoromethyl radicals, respectively, which also effectively initiate spirocyclization cascades. acs.org

Beyond radical pathways, the formation of the spiro[cyclopentane-1,3'-indole] core often proceeds through cascade or domino reactions that involve ionic intermediates. A common strategy is the organocatalytic Michael/spirocyclization reaction. This process is typically initiated by the Michael addition of a nucleophile to an electrophilic methyleneindolinone, followed by an intramolecular cyclization to form the cyclopentane (B165970) ring.

A crucial intermediate in many dearomative C3-spirocyclization reactions is the spiroindoleninium ion. chemrxiv.org This high-energy intermediate is prone to a characteristic Wagner-Meerwein-like 1,2-migration. rsc.org In this rearrangement, one of the newly formed spirocyclic bonds shifts from the C3 to the C2 position of the indole core. This process is driven by the potent driving force of rearomatization to restore the stable indole ring system, leading to ring-expanded products rather than the spirocycle. chemrxiv.org Preventing this rearrangement is a significant challenge in spiroindole synthesis.

In some multi-component reactions, the pathway involves the formation of an initial aldol (B89426) adduct between isatin (B1672199) and a dicarbonyl compound, which then dehydrates to form a carbonium ion intermediate. This electrophilic species can then undergo intramolecular cyclization to yield the spiro framework. beilstein-journals.org Another powerful method involves the [3+2] cycloaddition reaction between donor-acceptor cyclopropanes and unsaturated enamides derived from oxindoles, which proceeds via a ring-opened intermediate that selectively cyclizes to form the spirocyclopentane ring. frontiersin.org

The choice of catalyst is paramount as it can steer the reaction toward a specific mechanistic pathway, thereby controlling the final product structure and stereochemistry.

Transition Metal Catalysis : Transition metals like palladium, copper, and silver are widely used. Palladium catalysts, for example, can activate substrates through the formation of π-propargyl-palladium complexes or via migratory insertions, leading to dearomatized spirocyclic intermediates. chemrxiv.org The evolution of these intermediates is highly dependent on the specific ligand and reaction conditions. Copper catalysis has been employed in oxidative dearomatization/spirocyclization cascades and in reactions involving trifluoromethylation coupled with spirocyclization. rsc.orgrsc.org

Organocatalysis : Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, are highly effective in promoting asymmetric cascade reactions. These catalysts typically possess both a Brønsted base site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea (B124793) or hydroxyl group). They co-activate the nucleophile and the electrophile, enabling highly stereoselective Michael additions that initiate the spirocyclization process. The specific organocatalyst can influence which diastereomeric pathway is favored.

Photoredox Catalysis : As discussed, visible-light photoredox catalysts (e.g., iridium or ruthenium complexes, or organic dyes like Eosin Y) are instrumental in initiating radical-based spirocyclizations. nih.govacs.org These catalysts can generate radical species from a variety of precursors under mild conditions. Dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., palladium or copper), have also emerged as a powerful strategy to unlock novel reaction pathways. acs.orgacs.org

Role of Substrates and Reagents

The substituents on both the aromatic ring and the nitrogen atom of the indole core exert a profound influence on the outcome of spirocyclization reactions.

N-Protecting/Substituting Groups : The group on the indole nitrogen is crucial for modulating reactivity and controlling stereoselectivity. Bulky or electron-withdrawing protecting groups (e.g., tosyl, Boc) can significantly alter the electronic nature and steric environment of the indole. In many cascade reactions, the choice of the N-protecting group can even invert the stereochemical outcome of the final product. Substitution on the indole nitrogen can sometimes drastically reduce the product yield.

Substituents on the Indole Ring : The electronic nature of substituents on the benzene (B151609) portion of the indole ring affects the nucleophilicity of the core. Electron-donating groups (e.g., methoxy) generally enhance the reactivity of the indole as a nucleophile in cyclization reactions. Conversely, electron-withdrawing groups (e.g., bromo, nitro) can decrease its reactivity. beilstein-journals.org The position of the substituent also matters; for example, a methyl group at the C2 position of the indole has been shown to completely inhibit certain cyclization reactions.

The following table summarizes the observed effects of substitution patterns on spirocyclization outcomes based on reported findings.

Substituent PositionSubstituent TypeObserved Effect
Indole Nitrogen Electron-withdrawing (e.g., Ac, Boc, Cbz)Often crucial for high stereoselectivity in organocatalyzed reactions. Can reduce yield in some cases.
Electron-donating (e.g., Me, Bn)Can lead to different diastereomeric products compared to electron-withdrawing groups.
Unsubstituted (N-H)May lead to lower yields or require different reaction conditions; byproduct formation is common. beilstein-journals.org
Indole C2-Position Alkyl (e.g., Methyl)Can completely inhibit cyclization in certain reaction pathways.
Indole C5/C6-Position Electron-donating (e.g., Me, OMe)Generally well-tolerated and can lead to good yields and diastereoselectivity. beilstein-journals.org
Electron-withdrawing (e.g., F, Cl, Br)Generally well-tolerated, though may sometimes lead to moderate or reduced yields.
Strong Electron-withdrawing (e.g., NO2)Can drastically reduce product yield and diastereoselectivity.

This table is a generalized summary from various reported spirocyclization reactions.

The construction of the cyclopentane ring often relies on the use of bifunctional reagents that can participate in a one-pot, multi-step sequence. These reagents typically contain two reactive sites that allow for an initial intermolecular reaction with the indole substrate, followed by an intramolecular ring-closing reaction.

A prime example is the use of dihalides, such as 1,4-dibromobutane (B41627) or 1,2-bis(bromomethyl)benzene, in dearomatizing spiroannulation reactions. acs.org In these reactions, the indole is deprotonated, and the resulting anion engages in a double C-C bond-forming reaction with the dihalide, directly assembling the spirocyclic core in a single step. acs.org

In organocatalytic cascade reactions, reagents like 3-bromo-1-nitropropane serve as bifunctional partners. Here, the methyleneindolinone substrate first acts as a Michael acceptor for the nucleophile. The resulting enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form the five-membered ring. This strategy efficiently constructs the spiro[cyclopentane-1,3'-oxindole] core with high stereocontrol.

Theoretical Mechanistic Studies (DFT)

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in elucidating the complex mechanisms of organic reactions. For the formation of spiro[cyclopentane-1,3'-indole] systems, DFT calculations provide profound insights into the stereochemical outcomes and the energetic feasibility of various reaction pathways. These computational investigations allow for a detailed examination of transition states and intermediates that are often difficult or impossible to observe experimentally.

Transition State Analysis for Stereoselectivity Rationalization

The stereoselectivity observed in the synthesis of 2'-Methylspiro[cyclopentane-1,3'-indole] and related compounds is a critical aspect that determines the potential utility of the synthetic method. DFT calculations have been instrumental in rationalizing the origins of this stereoselectivity by analyzing the geometries and energies of the diastereomeric transition states leading to different stereoisomers.

Research in this area focuses on identifying the key transition states involved in the stereodetermining step of the spirocyclization process. By calculating the relative Gibbs free energies of activation (ΔG‡) for the competing pathways, researchers can predict the major diastereomer formed. The lower the activation energy of a particular transition state, the faster the reaction through that pathway, resulting in the preferential formation of the corresponding stereoisomer.

Key findings from theoretical studies on similar spiro-indole formations indicate that the stereochemical outcome is often governed by a delicate balance of steric and electronic factors in the transition state. For instance, in catalyzed reactions, the catalyst's chiral environment plays a crucial role in differentiating the energies of the transition states. Non-covalent interactions, such as hydrogen bonding and π-π stacking, between the substrate, catalyst, and reagents can significantly stabilize one transition state over another.

While specific DFT data for the formation of 2'-Methylspiro[cyclopentane-1,3'-indole] is not widely available in public literature, the principles of transition state analysis can be illustrated with a representative data table. The data presented below is hypothetical and serves to demonstrate how such findings would be typically organized.

Table 1: Hypothetical DFT-Calculated Relative Free Energies of Diastereomeric Transition States for a Spirocyclization Reaction.
Transition StatePathwayCalculated ΔG‡ (kcal/mol)Predicted Major/Minor Product
TS-A (R,S)Pathway to (R,S)-diastereomer18.5Major
TS-B (S,S)Pathway to (S,S)-diastereomer20.1Minor
TS-C (R,R)Pathway to (R,R)-diastereomer20.5Minor
TS-D (S,R)Pathway to (S,R)-diastereomer19.8Minor

The analysis of the transition state geometries often reveals the specific interactions responsible for the observed energy differences. For example, steric repulsion between a bulky substituent and a part of the catalyst might destabilize one transition state, while attractive non-covalent interactions might stabilize another. These detailed computational models are invaluable for understanding the mechanism and for the rational design of more selective catalysts and reaction conditions.

Energy Profiles of Spirocyclization Pathways

Beyond identifying the stereodetermining transition states, DFT calculations can be used to construct comprehensive energy profiles for the entire reaction mechanism. These profiles map the changes in Gibbs free energy as the reaction progresses from reactants, through intermediates and transition states, to the final products. Such diagrams provide a complete energetic picture of the reaction, highlighting the thermodynamic and kinetic favorability of the proposed mechanism.

Computational studies on related spirocyclizations have shown that the mechanism can be complex, sometimes involving multiple competing pathways. DFT is a powerful tool for dissecting these possibilities and determining the most likely reaction course. The calculated energy profiles can also help to explain unexpected experimental observations, such as the formation of side products or the failure of a reaction under certain conditions.

As with the transition state data, detailed energy profiles for the formation of 2'-Methylspiro[cyclopentane-1,3'-indole] are not readily found in accessible literature. The following table and description provide a hypothetical representation of the type of data that would be generated from such a study.

Table 2: Hypothetical DFT-Calculated Relative Gibbs Free Energies for Stationary Points along a Spirocyclization Pathway.
Stationary PointDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsStarting Materials0.0
Intermediate 1Michael Adduct-5.2
TS1Transition State for Cyclization+18.5
Intermediate 2Cyclized Intermediate-12.8
TS2Transition State for Proton Transfer-8.1
ProductSpiro[cyclopentane-1,3'-indole]-25.0

Advanced Spectroscopic and Structural Characterization of 2 Methylspiro Cyclopentane 1,3 Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information on atom connectivity, chemical environment, and spatial proximity of nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for defining the molecular structure. Chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal dihedral angles between adjacent protons, aiding in conformational analysis.

For the derivative Ethyl 2'-methyl-4,5-dioxo-2-phenylspiro[cyclopentane-1,3'-indol]-2-ene-3-carboxylate , the ¹H NMR spectrum (in CDCl₃) displays characteristic signals for the aromatic protons of the indole (B1671886) and phenyl rings, the ethyl ester group, and the key methyl group on the indole moiety. The ¹³C NMR spectrum complements this by identifying all carbon atoms, including the distinct signals for the carbonyl groups of the cyclopentane (B165970) ring and the spiro-carbon atom.

¹H NMR Spectroscopic Data for Ethyl 2'-methyl-4,5-dioxo-2-phenylspiro[cyclopentane-1,3'-indol]-2-ene-3-carboxylate
Proton TypeChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
Ar-H7.70d, J=7.8
Ar-H7.49td, J=1.3, 7.6
Ar-H7.44tt, J=1.2, 7.5
Ar-H7.30-7.22m
Ar-H7.18ddd, J=0.6, 1.3, 7.5
Ar-H7.02-7.00m
OCH₂4.39q, J=7.1
CH₃ (on indole)2.18s
CH₃ (of ethyl)1.29t, J=7.1
¹³C NMR Spectroscopic Data for Ethyl 2'-methyl-4,5-dioxo-2-phenylspiro[cyclopentane-1,3'-indol]-2-ene-3-carboxylate
Carbon TypeChemical Shift (δ, ppm)
C=O192.1, 182.1
C (spiro)73.5
Aromatic/Olefinic C175.7, 169.8, 163.4, 156.6, 139.8, 137.5, 133.5, 131.1, 130.6, 129.5, 127.9, 127.1, 122.3, 121.7
OCH₂62.7
CH₃ (on indole)17.8
CH₃ (of ethyl)14.1

Two-dimensional NMR experiments are indispensable for confirming structural assignments and determining stereochemistry. Correlation SpectroscopY (COSY) experiments establish proton-proton coupling networks, confirming the connectivity of adjacent non-equivalent protons within the cyclopentane and indole rings.

Nuclear Overhauser Effect SpectroscopY (NOESY) is particularly crucial for assigning stereochemistry at the spirocenter. This technique identifies protons that are close in space, irrespective of their bonding connectivity. For a spiro[cyclopentane-1,3'-indole] structure, NOE correlations between protons on the cyclopentane ring and substituents on the indole ring can definitively establish their relative orientation (syn/anti). For instance, an NOE between the 2'-methyl group and specific protons on the cyclopentane ring would confirm their spatial proximity and thus define the stereochemical arrangement around the spiro junction. While specific NOESY data for 2'-Methylspiro[cyclopentane-1,3'-indole] was not found, the relative configuration of related spirooxindole-fused cyclopentanes has been successfully assigned using 1D NOE NMR spectroscopy. acs.org

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive proof of molecular structure, including the absolute configuration of chiral centers. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. This technique is the gold standard for unambiguously determining the stereochemistry of complex spirocyclic systems.

While a crystal structure for the parent 2'-Methylspiro[cyclopentane-1,3'-indole] is not available, data from highly substituted derivatives highlight the power of this method. For example, the absolute configuration of a complex spiro[cyclopentane-1,3'-indoline] derivative was unequivocally assigned as (1S,2R,3S,4R) through X-ray analysis. nih.gov Similarly, other spirooxindole derivatives have been characterized, providing precise bond lengths, angles, and crystal packing information. acs.org

Illustrative X-ray Crystallographic Data for Spiro[cyclopentane-1,3'-indole] Derivatives
CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
(1S,2R,3S,4R)-3g nih.govC₂₀H₂₄ClN₃O₇OrthorhombicP2₁2₁2₁a = 9.7678 Å, b = 14.5518 Å, c = 15.4811 Å, α=β=γ=90°
Compound 4a acs.org-MonoclinicP2₁/ca = 10.2619 Å, b = 13.6776 Å, c = 10.9318 Å, β=116.640°
Compound 4b acs.org-MonoclinicP2₁/na = 13.0012 Å, b = 14.9692 Å, c = 14.1178 Å, β=97.101°

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), the molecular formula can be determined unambiguously. This helps to confirm the identity of a synthesized compound and distinguish it from potential isomers.

For Ethyl 2'-methyl-4,5-dioxo-2-phenylspiro[cyclopentane-1,3'-indol]-2-ene-3-carboxylate , the calculated mass for the protonated molecule [M+H]⁺ is 360.1230. The experimentally found value of 360.1235 is in excellent agreement, confirming the molecular formula C₂₂H₁₇NO₄.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In the context of spiro[cyclopentane-1,3'-indole] derivatives, IR spectroscopy can confirm the presence of key structural motifs.

For related spirooxindole-fused cyclopentanes, characteristic absorption bands are observed for carbonyl (C=O) stretching in amide and ester groups, typically in the range of 1710-1760 cm⁻¹. acs.orgrsc.org The stretching vibration for the N-H bond of the indole ring, if unsubstituted, typically appears as a sharp peak around 3400 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1620 cm⁻¹ region, while C-H stretching of aromatic and aliphatic groups appears around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. beilstein-journals.orgresearchgate.net

Typical IR Absorption Frequencies for Spiro[cyclopentane-1,3'-indole] Scaffolds
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-H (Indole)Stretching~3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide/Ester)Stretching1710 - 1760
C=C (Aromatic)Stretching1450 - 1620

Theoretical and Computational Studies on 2 Methylspiro Cyclopentane 1,3 Indole Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govrsc.org It is frequently used to determine a wide range of molecular properties for complex heterocyclic systems like spiro-indoles. nih.gov

Geometrical optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2'-Methylspiro[cyclopentane-1,3'-indole], this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is found. This provides precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for predicting how the molecule will interact with other reagents or biological targets. For instance, in related indole (B1671886) derivatives, MEP plots have been used to identify potential sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Electronic Properties Calculable via DFT for Spiro-Indole Scaffolds (Illustrative Data)
Calculated PropertyTypical Basis SetInformation YieldedExample from Related Compounds
Optimized GeometryB3LYP/6-311G++(d,p)Bond lengths, bond angles, dihedral anglesStable 3D structure confirmation
HOMO EnergyB3LYP/6-311G++(d,p)Electron-donating ability-6.2 eV
LUMO EnergyB3LYP/6-311G++(d,p)Electron-accepting ability-1.8 eV
HOMO-LUMO Gap (ΔE)B3LYP/6-311G++(d,p)Chemical reactivity and kinetic stability4.4 eV
Molecular Electrostatic Potential (MEP)B3LYP/6-311G++(d,p)Electrophilic/nucleophilic sitesNegative potential around indole nitrogen

This table is illustrative, showing the types of data generated from DFT calculations on analogous spiro-indole systems. nih.gov

The spiro linkage in 2'-Methylspiro[cyclopentane-1,3'-indole] imparts significant three-dimensionality and potential conformational flexibility, particularly within the cyclopentane (B165970) ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.

Computational methods can systematically explore the potential energy surface by rotating key single bonds and calculating the energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such studies are critical, as the biological or chemical activity of a molecule can be highly dependent on its preferred conformation. For complex spirocyclic systems, computational analysis has been used to understand the conformations of transition states, which is key to explaining the stereoselectivity of chemical reactions. nih.gov Experimental techniques like NMR can be used to validate these computational findings, as has been demonstrated in conformational studies of other spiro-indole systems. nih.gov

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling encompasses a range of dynamic and screening techniques to predict how a molecule might behave in a more complex environment.

In silico screening, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While the specific biological outcomes are outside the scope of this article, the methodology itself is a key part of the computational study of spiro-indole scaffolds.

The general workflow for an in silico screening study involves:

Target Selection: A protein or other macromolecule of interest is identified, and its three-dimensional structure is obtained, typically from a repository like the Protein Data Bank.

Ligand Preparation: The 3D structure of the small molecule, such as 2'-Methylspiro[cyclopentane-1,3'-indole], is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the target protein.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to understand the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

This methodology has been widely applied to various spirooxindole derivatives to explore their potential interactions with enzymes and receptors. mdpi.comnih.gov

Table 2: General Workflow for In Silico Screening
StepDescriptionTools/Software Examples
1. Target PreparationObtaining and preparing the 3D structure of the macromolecular target (e.g., removing water, adding hydrogens).Protein Data Bank (PDB), AutoDockTools
2. Ligand PreparationGenerating and optimizing the 3D structure of the small molecule ligand.ChemDraw, Avogadro, Gaussian
3. Molecular DockingSimulating the binding process of the ligand into the target's active site.AutoDock, Glide, GOLD
4. Analysis of ResultsEvaluating binding scores and visualizing key intermolecular interactions.PyMOL, Discovery Studio

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. While DFT calculations often focus on static, minimum-energy states, MD simulations introduce temperature and solvent effects, allowing the molecule to move and fluctuate naturally.

For a compound like 2'-Methylspiro[cyclopentane-1,3'-indole], an MD simulation would involve:

Placing the molecule in a simulated environment, often a box of water molecules to mimic physiological conditions.

Assigning initial velocities to all atoms based on a chosen temperature.

Calculating the forces between all atoms and solving Newton's equations of motion to predict their positions and velocities over a series of very short time steps.

Applications of Spiro Cyclopentane 1,3 Indole Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Spiro[cyclopentane-1,3'-indole] derivatives serve as versatile building blocks for the synthesis of intricate molecular structures, largely due to their spirocyclic nature which provides a well-defined three-dimensional orientation of substituents. This is particularly advantageous in medicinal chemistry and materials science, where the spatial arrangement of functional groups is critical for biological activity and material properties, respectively.

The spirooxindole-fused cyclopentane (B165970) framework, a close relative of the 2'-methylspiro[cyclopentane-1,3'-indole] system, has been identified as a privileged scaffold in a variety of natural and synthetic compounds with significant biological activity. nih.gov The synthetic utility of these compounds is further enhanced by their amenability to a range of chemical transformations. For instance, spirocyclic allylic alcohols derived from spirooxindole-fused cyclopentanes are valuable intermediates for the synthesis of more complex molecules. nih.gov

An asymmetric organocascade reaction of oxindole-derived alkenes with 3-bromo-1-nitropropane, catalyzed by a bifunctional catalyst, has been shown to produce spirooxindole-fused cyclopentanes in good yields and with excellent stereoselectivity. nih.gov This method provides access to a variety of substituted spiro[cyclopentane-1,3'-indoline] derivatives, as highlighted in the table below.

Table 1: Synthesis of Spirooxindole-Fused Cyclopentanes via Organocascade Reaction nih.gov

Entry Methyleneindolinone Substituent Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 5'-Methyl 1′-(tert-Butyl) 2-Ethyl (1R,2R,3R)-5′-Methyl-3-nitro-2′-oxospiro[cyclopentane-1,3′-indoline]-1′,2-dicarboxylate 69 13:1 99
2 5'-Methoxy 1′-(tert-Butyl) 2-Ethyl (1R,2R,3R)-5′-Methoxy-3-nitro-2′-oxospiro[cyclopentane-1,3′-indoline]-1′,2-dicarboxylate 56 15:1 99

The resulting spiro compounds can be further elaborated. For example, the nitro group can be eliminated to introduce a double bond, and the ester functionality can be chemoselectively reduced to an alcohol, providing a handle for further synthetic manipulations. nih.gov This demonstrates the potential of spiro[cyclopentane-1,3'-indole] derivatives as foundational elements for the construction of more complex and functionally diverse molecules.

Transformation into Diverse Heterocyclic Systems

The strained spirocyclic junction and the inherent reactivity of the indole (B1671886) nucleus in spiro[cyclopentane-1,3'-indole] derivatives make them ideal precursors for a variety of transformations into other heterocyclic systems. These transformations often involve elegant ring-opening and ring-closing sequences, leading to a significant increase in molecular complexity and diversity.

Ring-Opening/Ring-Closing Isomerization Processes

Ring-opening and subsequent ring-closing or rearrangement reactions are powerful strategies for the transformation of spirocyclic systems. In the context of spiro[cyclopentane-1,3'-indole] derivatives, these processes can be triggered by various reagents and conditions, leading to the formation of novel heterocyclic scaffolds.

A notable example is the thiol-mediated three-step cascade reaction of indole-tethered ynones, which proceeds through a dearomatizing spirocyclization to form a spirocyclic indolenine intermediate. nih.gov This intermediate then undergoes a nucleophilic substitution and a one-atom ring expansion to yield functionalized quinolines. nih.gov This sequence highlights how a spirocyclic intermediate can facilitate a skeletal reorganization to a different heterocyclic system.

Furthermore, Lewis acid-catalyzed domino ring-opening and annulation reactions of spiro-oxindole aziridines with indoles have been developed. nih.gov This process involves the opening of the three-membered aziridine (B145994) ring, followed by an intramolecular cyclization to furnish spiro-oxindole-fused pyrroloindolines. nih.gov While not directly involving a spiro[cyclopentane-1,3'-indole], this methodology illustrates the principle of using a spirocyclic precursor to access more complex, fused heterocyclic systems through a ring-opening/ring-closing mechanism.

Conversion to Tetrahydrocarbazoles

The structural relationship between spiro[cyclopentane-1,3'-indoles] and tetrahydrocarbazoles allows for synthetic transformations between these two classes of compounds. Tetrahydrocarbazoles are a significant class of heterocycles found in numerous natural products and pharmacologically active compounds.

A direct conversion of a tetrahydrocarbazole to a spiro[cyclopentane-1,2'-indolin-3'-one] has been achieved through photooxygenation. acs.org This reaction demonstrates the feasibility of interconverting these two scaffolds.

More synthetically versatile is the construction of spirotetrahydrocarbazoles from indole precursors. A copper-catalyzed three- or four-component reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles provides access to a diverse range of spirotetrahydrocarbazoles. nih.gov This method allows for the facile synthesis of polysubstituted spiro[carbazole-3,1'-cycloalkanes] in good yields and with high diastereoselectivity. nih.gov The reaction proceeds through the in-situ generation of an indole-based ortho-quinodimethane, which then undergoes a Diels-Alder reaction with the dienophile. nih.gov

Table 2: Synthesis of Tetrahydrospiro[carbazole-3,1'-cycloalkane]-diones nih.gov

Entry Aromatic Aldehyde Cyclic 1,3-Dione Product Yield (%) Diastereomeric Ratio (dr)
1 4-Methylbenzaldehyde Cyclopentane-1,3-dione 2-(4-methylphenyl)-9-methyl-1,2,4,9-tetrahydrospiro[carbazole-3,1'-cyclopentane]-2',5'-dione 82 >20:1
2 4-Chlorobenzaldehyde Cyclopentane-1,3-dione 2-(4-chlorophenyl)-9-methyl-1,2,4,9-tetrahydrospiro[carbazole-3,1'-cyclopentane]-2',5'-dione 78 >20:1

This multicomponent approach underscores the utility of indole derivatives in constructing complex spirocyclic systems that incorporate the tetrahydrocarbazole motif.

Derivatization to Unnatural Amino Acids

The conformationally constrained scaffold of spiro[cyclopentane-1,3'-indole] makes it an attractive template for the synthesis of unnatural amino acids (UAAs). nih.gov UAAs are valuable tools in medicinal chemistry for the design of peptides and peptidomimetics with improved pharmacological properties. nih.gov

While direct synthesis of amino acids from 2'-methylspiro[cyclopentane-1,3'-indole] is not extensively documented, the functional handles present on the spirocyclic framework can be exploited for the introduction of amino and carboxylic acid functionalities. The synthesis of novel non-natural conformationally restricted cyclopropane (B1198618) amino acids of the spirane series has been reported, showcasing the potential of spirocyclic systems in this area. researchgate.net

General strategies for the synthesis of UAAs often involve the stereoselective functionalization of a cyclic core. enamine.net For instance, the introduction of an amino group and a carboxyl group onto the cyclopentane ring of the spiro[cyclopentane-1,3'-indole] scaffold could be envisioned through various synthetic routes, such as stereoselective amination and oxidation reactions. The resulting spirocyclic amino acids would possess a unique three-dimensional structure, which could be beneficial for inducing specific conformations in peptides.

Cascade Reactions for Scaffold Diversity

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. nih.gov Spiro[cyclopentane-1,3'-indole] derivatives are excellent substrates for cascade reactions, enabling the rapid generation of a wide variety of molecular scaffolds.

The synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds with five consecutive stereocenters has been achieved through a highly diastereo- and enantioselective cascade annulation reaction. nih.gov This reaction between Morita-Baylis-Hillman maleimides of isatins and ortho-hydroxychalcones is catalyzed by a chiral N,N'-dioxide/Mg(II) complex. nih.gov This approach provides a concise and efficient route to densely functionalized spiro[cyclopentane-1,3'-oxindoles] with broad substrate scope and good functional group compatibility. nih.gov

Furthermore, acid-catalyzed cascade reactions have been employed to generate novel C3/C4-fused indole scaffolds. nih.gov While not directly starting from a spiro[cyclopentane-1,3'-indole], this demonstrates the power of cascade reactions in creating complex, polycyclic indole derivatives from simpler precursors. Such strategies could be adapted to spirocyclic systems to further expand their chemical space.

The use of cascade reactions in conjunction with spiro[cyclopentane-1,3'-indole] derivatives offers a powerful platform for diversity-oriented synthesis. mdpi.com By carefully designing the starting materials and reaction conditions, a multitude of complex and diverse molecular architectures can be accessed from a common spirocyclic precursor, facilitating the exploration of new chemical entities with potential applications in various fields of science.

Q & A

Q. What are the established synthetic routes for 2'-Methylspiro[cyclopentane-1,3'-indole] and its derivatives?

The most common method involves three-component reactions. For example, alkylisocyanides, dialkyl acetylenedicarboxylates (DMAD), and 3-methyleneoxindoles react under reflux in toluene to form spiro[cyclopentane-1,3'-indoline] derivatives. This method yields products in moderate to high yields (e.g., 79–82%) and allows functionalization at multiple positions . Alternative approaches use triphenylphosphine and acetylenedicarboxylates to generate phosphonated intermediates .

Q. How is the spirocyclic structure of 2'-Methylspiro[cyclopentane-1,3'-indole] confirmed experimentally?

Key characterization techniques include:

  • Mass spectrometry : Molecular ion peaks and fragmentation patterns align with the molecular formula C₁₃H₁₅N (MW 185) .
  • NMR spectroscopy : Distinct signals for cyclopentane and indole protons, such as sp³-hybridized carbons in the cyclopentane ring and aromatic indole protons, are observed. Coupling constants and splitting patterns help resolve stereochemistry .

Q. What safety protocols are recommended for handling spirocyclic indole derivatives in research settings?

The Research Institute for Fragrance Materials (RIFM) outlines criteria for evaluating compound safety, including toxicity assessments (e.g., dermal sensitization, mutagenicity) and exposure limits. These protocols emphasize minimizing inhalation and dermal contact during synthesis and purification .

Advanced Research Questions

Q. How can enantioselectivity be achieved in synthesizing 2'-Methylspiro[cyclopentane-1,3'-indole] derivatives?

Catalytic asymmetric synthesis methods, such as using chiral catalysts or auxiliaries, enable enantiomeric control. For example, hydrazone intermediates can undergo equilibrium shifts to favor the fast-reacting enantiomer, achieving >90% enantiomeric excess (ee) in some cases. This approach is critical for accessing bioactive enantiomers .

Q. What strategies resolve contradictions in reaction yields across different synthesis protocols?

Variability often arises from reaction parameters like solvent choice, temperature, and catalyst loading. For instance, using NaN₃ as a catalyst in three-component reactions improves yield compared to uncatalyzed conditions. Systematic optimization via Design of Experiments (DoE) can identify critical factors .

Q. How do substituents on the indole ring influence the reactivity of spirocyclic derivatives?

Electron-withdrawing groups (e.g., trifluoromethyl) on the indole moiety reduce nucleophilicity, slowing cyclization rates. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity. Steric effects from bulky substituents (e.g., cyclohexyl) may hinder ring closure, requiring tailored reaction conditions .

Q. What computational methods aid in predicting the stability of spiro[cyclopentane-1,3'-indole] analogs?

Density Functional Theory (DFT) calculations assess strain energy in the spirocyclic core. For example, cyclopentane ring puckering and indole conjugation stabilize the structure. Molecular dynamics simulations predict solubility and aggregation behavior in biological assays .

Q. How are spirocyclic indoles functionalized post-synthesis for pharmacological studies?

Late-stage modifications include:

  • N-Alkylation : Introducing alkyl or aryl groups at the indole nitrogen using alkyl halides.
  • C-H activation : Direct functionalization of aromatic positions via palladium-catalyzed coupling reactions. These methods enable diversification for structure-activity relationship (SAR) studies .

Q. What analytical challenges arise in quantifying trace impurities in spirocyclic compounds?

High-performance liquid chromatography (HPLC) with UV detection is standard, but co-eluting impurities with similar λmax values may require tandem mass spectrometry (LC-MS/MS) for resolution. Quantitation limits (LOQ) below 0.1% are achievable with optimized gradients .

Q. How do spirocyclic indoles interact with biological targets, such as enzymes or receptors?

Molecular docking studies reveal that the rigid spiro core fits into hydrophobic binding pockets, while substituents (e.g., carbonyl groups) form hydrogen bonds with catalytic residues. For example, analogs with 2'-oxo groups show inhibitory activity against kinases via ATP-binding site competition .

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